molecular formula C13H13NO B15221242 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde

1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde

Cat. No.: B15221242
M. Wt: 199.25 g/mol
InChI Key: WMTJFVVLKMYGDF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is an organic compound with a unique structure that combines a cyclopropylmethyl group with an indole ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde typically involves the cyclopropanation of an indole derivative followed by formylation. One common method includes the reaction of cyclopropylmethyl bromide with indole in the presence of a base to form 1-(Cyclopropylmethyl)-1H-indole. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the 2-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid, and sulfonation with sulfuric acid.

Major Products:

    Oxidation: 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites, such as amino or thiol groups .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid
  • 1-(Cyclopropylmethyl)-1H-indole-2-methanol
  • 1-(Cyclopropylmethyl)-1H-indole-3-carbaldehyde

Comparison: 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position of the indole ring, which imparts distinct reactivity and potential for further functionalization. In contrast, 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid and 1-(Cyclopropylmethyl)-1H-indole-2-methanol have different functional groups that influence their chemical behavior and applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)indole-2-carbaldehyde

InChI

InChI=1S/C13H13NO/c15-9-12-7-11-3-1-2-4-13(11)14(12)8-10-5-6-10/h1-4,7,9-10H,5-6,8H2

InChI Key

WMTJFVVLKMYGDF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C=C2C=O

Origin of Product

United States

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